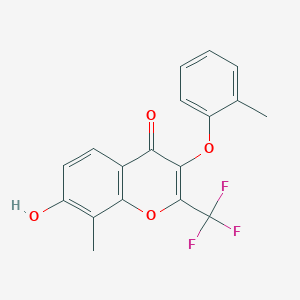![molecular formula C14H12ClN3O2 B5909957 N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5909957.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide, also known as CMPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinecarboximidamide derivatives and has been shown to possess promising anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes play a key role in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide has also been shown to possess anti-tumor properties. Several studies have demonstrated that this compound can inhibit the growth and proliferation of various cancer cell lines. It is believed that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide exerts its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of novel therapeutics for the treatment of inflammatory diseases and cancer. However, one of the limitations of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide. One area of research is the development of novel formulations that can improve the solubility and bioavailability of this compound. Another area of research is the evaluation of the safety and efficacy of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide in preclinical and clinical studies. Additionally, there is a need for further studies to elucidate the exact mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide and its potential therapeutic applications in various disease conditions.
Méthodes De Synthèse
The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is purified by column chromatography.
Applications De Recherche Scientifique
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have demonstrated that this compound possesses anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-4-5-11(12(15)7-9)14(19)20-18-13(16)10-3-2-6-17-8-10/h2-8H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSSMDVOAHPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-chloro-4-methylphenyl)carbonyl]oxy}pyridine-3-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)

![5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909902.png)
![5-(2,5-dimethoxybenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909912.png)
![2,4-dimethoxybenzaldehyde [5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909914.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5909917.png)
![5-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909931.png)
![3-(3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5909941.png)

![5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909947.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5909951.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5909964.png)